7-Tetradecyne-6,9-diol, (6S,9S)-
Description
7-Tetradecyne-6,9-diol, (6S,9S)- is a secondary alcohol with a 14-carbon alkyne backbone substituted with hydroxyl groups at positions 6 and 7. Its stereochemistry is defined by the (6S,9S) configuration, which significantly influences its physicochemical properties and bioactivity.
Properties
CAS No. |
330847-91-1 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(6S,9S)-tetradec-7-yne-6,9-diol |
InChI |
InChI=1S/C14H26O2/c1-3-5-7-9-13(15)11-12-14(16)10-8-6-4-2/h13-16H,3-10H2,1-2H3/t13-,14-/m0/s1 |
InChI Key |
GQHFRBUSENSDPM-KBPBESRZSA-N |
Isomeric SMILES |
CCCCC[C@@H](C#C[C@H](CCCCC)O)O |
Canonical SMILES |
CCCCCC(C#CC(CCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Tetradecyne-6,9-diol, (6S,9S)- typically involves the use of alkyne and diol precursors. One common method is the coupling of a terminal alkyne with a diol under catalytic conditions. The reaction conditions often include the use of a palladium catalyst and a base, such as triethylamine, in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 7-Tetradecyne-6,9-diol, (6S,9S)- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
7-Tetradecyne-6,9-diol, (6S,9S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as tosyl chloride (TsCl) and sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
7-Tetradecyne-6,9-diol, (6S,9S)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Tetradecyne-6,9-diol, (6S,9S)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the alkyne and diol functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues in the Megastigman Family
Several megastigmane-type compounds share the (6S,9S) stereochemistry and diol functional groups, enabling a comparative analysis:
Key Observations:
- Stereochemical Influence : The (6S,9S) configuration is conserved across cytotoxic megastigmanes, suggesting stereospecific interactions with biological targets. For instance, compounds from Casearia nigrescens with this configuration exhibit cytotoxicity against cancer cells .
- Functional Group Modifications: Glucopyranoside Substitution: Enhances solubility but may reduce membrane permeability compared to the alkyne-containing 7-Tetradecyne-6,9-diol . Alkyne vs. Alkene Backbones: The alkyne in 7-Tetradecyne-6,9-diol may confer unique electronic properties, influencing binding to hydrophobic pockets in enzymes or receptors .
Bioactivity Comparison
- Anti-Cancer Activity :
- 7-Tetradecyne-6,9-diol derivatives are implicated in broad-spectrum anti-cancer activity, particularly against drug-resistant cell lines (e.g., SGC7901/DDP and HCT-8/T) .
- Megastigmane glucosides from Casearia nigrescens (e.g., compound 1 and 2) also show cytotoxicity, but their efficacy is modulated by glycosylation patterns .
Physicochemical Properties
- Solubility :
- 7-Tetradecyne-6,9-diol’s alkyne backbone likely reduces water solubility compared to glucosylated megastigmanes, which benefit from polar sugar moieties .
- Secondary alcohols like 5-megastigmen-7-yne-3,9-diol (a structural analogue) are poorly water-soluble, aligning with the hydrophobic nature of such compounds .
- Acidity :
- The diol groups in 7-Tetradecyne-6,9-diol contribute to weak acidity (pKa ~10–12), similar to other secondary alcohols in the megastigman family .
Biological Activity
7-Tetradecyne-6,9-diol, also known as (6S,9S)-7-tetradecyn-6,9-diol, is a compound of interest in various biological studies due to its unique structural features and potential applications. This article explores the biological activity of this compound by reviewing existing literature, case studies, and research findings.
Chemical Structure:
- Molecular Formula: C14H26O2
- Molecular Weight: 226.36 g/mol
- IUPAC Name: (6S,9S)-7-tetradecyn-6,9-diol
The compound features a long aliphatic chain with hydroxyl groups that may influence its biological interactions.
Antimicrobial Activity
Research indicates that 7-tetradecyne-6,9-diol exhibits antimicrobial properties. A study assessed its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at certain concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound has potential as a natural antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of 7-tetradecyne-6,9-diol. In vitro studies using human cell lines showed that the compound has a moderate cytotoxic effect at higher concentrations but remains relatively safe at lower doses.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 50 µg/mL |
| MCF-7 (breast cancer) | 60 µg/mL |
| NIH/3T3 (fibroblast) | >100 µg/mL |
The antimicrobial mechanism of 7-tetradecyne-6,9-diol is thought to involve disruption of bacterial cell membranes. The presence of hydroxyl groups enhances its ability to interact with lipid bilayers, leading to increased permeability and eventual cell lysis.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 7-tetradecyne-6,9-diol was tested against a panel of pathogens commonly associated with foodborne illnesses. The study concluded that the compound could serve as a natural preservative in food products due to its ability to inhibit microbial growth without significant toxicity to human cells.
Case Study 2: Potential in Cancer Therapy
A recent study explored the potential use of 7-tetradecyne-6,9-diol in cancer therapy. The compound was tested on various cancer cell lines and demonstrated selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing safer cancer treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
